1-(2-Aminophenyl)cyclohexan-1-ol
Description
1-(2-Aminophenyl)cyclohexan-1-ol (CAS: 106795-52-2) is a cyclohexanol derivative with a 2-aminophenyl substituent at the 1-position of the cyclohexane ring. Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol . The compound features two hydrogen bond donors (hydroxyl and amino groups) and two acceptors, contributing to moderate polarity and solubility in polar solvents.
Properties
CAS No. |
106795-52-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-aminophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9,13H2 |
InChI Key |
YDYYIWCXMILREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-aminophenyl)cyclohexan-1-ol with structurally or functionally related cyclohexanol derivatives:
Key Observations :
Structural Influence on Activity: Tramadol’s 3-methoxyphenyl and dimethylaminomethyl groups are critical for its opioid activity, whereas the 2-aminophenyl group in the target compound may favor different receptor interactions, possibly antimicrobial (as seen in analogs like 1-(3-chlorophenyl) derivatives ). The thiophene substituent in ’s compound introduces sulfur-based electronic effects, which could enhance binding to enzymes or receptors involving π-π interactions .
Stereochemical Effects: Tramadol’s trans-isomer exhibits higher analgesic activity than the cis-isomer due to better structural mimicry of morphine .
Solubility and Bioavailability :
- The dihydrochloride salt in ’s compound improves solubility, a strategy applicable to the target compound for pharmaceutical formulations .
- Lower molecular weight analogs (e.g., 171.28 g/mol in ) may exhibit better membrane permeability compared to the target compound (191.27 g/mol) .
Synthetic Accessibility: The synthesis of this compound could draw from methods used for analogous compounds, such as reductive amination or nucleophilic substitution, as seen in tramadol’s synthesis . details multi-step syntheses for triazole derivatives, suggesting feasible routes for functionalizing the aminophenyl group .
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